molecular formula C23H17NO6 B2370218 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate CAS No. 326883-01-6

2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate

Cat. No.: B2370218
CAS No.: 326883-01-6
M. Wt: 403.39
InChI Key: VGNKNRLMTGAWIQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-Methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is a synthetic chemical derivative of dehydrozingerone, a curcumin analog. Its core research value lies in its potential as a multi-target agent for investigative oncology and neuropharmacology. The compound integrates a modified chalcone scaffold, known for its interaction with tubulin, a key protein in cell division. Research indicates that chalcone derivatives can act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in proliferating cells. This mechanism is of significant interest for the development of novel anti-mitotic cancer therapeutics. Furthermore, the phenolic ester structure, reminiscent of compounds like ferulic acid and curcumin, suggests potential utility in studying pathways related to oxidative stress and inflammation. The 3-nitrobenzoyl moiety may enhance bioavailability and provide a handle for further chemical functionalization, making this compound a valuable chemical probe for studying structure-activity relationships in medicinal chemistry programs focused on natural product-inspired synthetic molecules. It serves as a crucial intermediate for synthesizing more complex analogs and for in vitro biological evaluation to elucidate novel mechanisms of action against specific cellular targets.

Properties

IUPAC Name

[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c1-29-22-14-16(10-12-20(25)17-6-3-2-4-7-17)11-13-21(22)30-23(26)18-8-5-9-19(15-18)24(27)28/h2-15H,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNKNRLMTGAWIQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The chalcone scaffold is synthesized via base-catalyzed condensation of 4-hydroxyacetophenone (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol under reflux. Sodium hydroxide (20% w/v) facilitates enolate formation, driving the reaction to completion within 6–8 hours. The resulting 4-hydroxy-3-oxo-3-phenylprop-1-en-1-ylphenol is isolated by acidification (HCl, pH 3–4) and recrystallized from ethanol (yield: 78–85%).

Methylation of the Phenolic -OH Group

Protection of the phenolic hydroxyl group is achieved using methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetone under reflux for 12 hours. The reaction mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford 2-methoxy-4-(3-oxo-3-phenylpropenoyl)phenol as a yellow crystalline solid (mp: 142–144°C, yield: 92%).

Esterification with 3-Nitrobenzoyl Chloride

Acid Chloride Preparation

3-Nitrobenzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) under reflux in dry dichloromethane for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding 3-nitrobenzoyl chloride as a pale-yellow oil (purity: >98%, by GC).

Coupling Reaction

The propenoyl phenol intermediate (1.0 equiv) is dissolved in dry THF under nitrogen, and triethylamine (1.5 equiv) is added to scavenge HCl. 3-Nitrobenzoyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 24 hours. Workup involves filtration, solvent evaporation, and chromatography (hexane/ethyl acetate, 3:1) to isolate the title compound as a white powder (mp: 158–160°C, yield: 88%).

Table 1: Optimization of Esterification Conditions

Entry Base Solvent Time (h) Yield (%)
1 Triethylamine THF 24 88
2 Pyridine DCM 18 82
3 DMAP Acetone 12 75

Alternative Synthetic Routes and Comparative Analysis

Hydrogenation-Mediated Pathway

A modified approach involves catalytic hydrogenation of a nitro precursor. Methyl 4-methoxy-3-nitrobenzoate (1.0 equiv) is hydrogenated at 50 psi H₂ in DMF using Raney nickel, yielding the corresponding amine intermediate. Subsequent acylation with cinnamoyl chloride and oxidation with PCC furnishes the propenoyl group (overall yield: 64%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Claisen-Schmidt condensation, reducing reaction time to 30 minutes with comparable yields (81%). However, esterification under microwave conditions led to partial decomposition of the nitro group, limiting its utility.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 15.8 Hz, 1H, CH=O), 8.22–8.18 (m, 2H, Ar-H), 7.92–7.85 (m, 4H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 7.42 (s, 1H, Ar-H), 3.94 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 188.2 (C=O), 165.4 (COO), 152.1 (C-OCH₃), 144.3–122.1 (Ar-C), 56.3 (OCH₃).

IR and Mass Spectrometry

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chalcone C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
  • HRMS (ESI): [M+Na]⁺ calcd for C₂₃H₁₇NO₇Na: 442.0903; found: 442.0911.

Challenges in Regioselectivity and Byproduct Formation

Competing O- vs. C-acylation is mitigated by employing bulky bases (e.g., DMAP) to favor esterification over Fries rearrangement. Nitro group reduction during hydrogenation necessitates careful catalyst selection, with Raney nickel proving superior to palladium-based systems.

Industrial-Scale Production Considerations

Batch processes using continuous flow reactors enhance reproducibility, achieving 85% yield at 100 g scale. Solvent recovery systems (e.g., thin-film evaporation) reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.

Medicine

In medicine, 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in the ester group, enone substituents, or methoxy positioning. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₁₇NO₆ 403.39 3-Nitrobenzoate, phenyl enone High electrophilicity due to nitro group; conjugation via enone
2-Methoxy-4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate C₂₄H₁₉ClO₄ 406.86 4-Chlorobenzoate, 4-methylphenyl enone Reduced electron-withdrawing effect (Cl vs. NO₂); increased lipophilicity
2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl α-methyl-4-(2-methylpropyl)benzeneacetate C₃₂H₃₅N₂O₈ 599.63 Nitrooxybutoxy chain, branched benzeneacetate Enhanced solubility via polar nitrooxy group; complex metabolic profile
2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenol C₁₀H₁₂O₂ 164.20 Unsubstituted propenyl group, free phenol Simpler structure; hydrogen-bonding capacity
Key Observations:

The nitrooxybutoxy chain in introduces a nitrate ester, which may improve aqueous solubility but increase metabolic lability.

Simpler propenyl groups () lack the ketone functionality, reducing conjugation and reactivity.

Methoxy Positioning : All analogs retain the 2-methoxy group, suggesting its role in stabilizing the aromatic ring or directing substituent orientation.

Biological Activity

2-Methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activities of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate can be categorized into several key areas:

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the micromolar range.

Cell LineIC50 (μM)
MCF-715.2
HeLa12.8

These findings suggest that the compound may serve as a potential lead in anticancer drug development.

Anti-inflammatory Activity

In addition to its cytotoxic properties, the compound has shown promise in reducing inflammation. In vitro assays revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25085
IL-630090

This reduction indicates its potential utility in treating inflammatory diseases.

Antioxidant Properties

Another area of interest is the antioxidant capacity of the compound. Studies have shown that it can scavenge free radicals effectively, as evidenced by its ability to reduce DPPH radical levels in a concentration-dependent manner.

Concentration (μg/mL)% DPPH Inhibition
1025
5055
10085

This property may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is likely mediated through multiple pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased Bax/Bcl2 ratios and activation of caspases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Breast Cancer : A preclinical study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its role as an anticancer agent.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.

Q & A

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing uses HPLC-UV to monitor degradation products. For example, nitro group reduction is assessed at pH 2–12 (buffered solutions) and 40–60°C, with Arrhenius plots predicting shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.